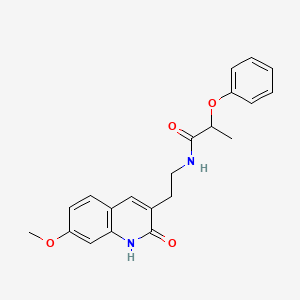
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
This compound has a molecular weight of 350.418. Other specific physical and chemical properties are not detailed in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
A considerable part of the research on this compound and its derivatives focuses on their synthesis for potential therapeutic applications. For instance, derivatives of the compound have been explored for their inhibitory activities against various biological targets, such as thymidylate synthase, a key enzyme in DNA synthesis, suggesting potential anticancer applications (Marsham et al., 1989). Additionally, compounds with similar structures have been studied for their sigma-2 receptor binding capabilities, indicating potential relevance in neuropharmacology and cancer treatment (Xu et al., 2005).
Antimicrobial and Antifungal Research
Research has also explored the synthesis of quinoline and isoquinoline derivatives for antimicrobial and antifungal applications. These studies aim to design compounds with enhanced biological activity against various pathogens. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones demonstrating significant antimicrobial and antifungal properties (Patel & Patel, 2010).
Cancer Research
Several studies have targeted the development of derivatives of quinoline and isoquinoline for cancer research, investigating their potential as antitumor agents. For example, novel quinazoline derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising results as potential c-Met kinase inhibitors, a target in cancer therapy (Liu et al., 2014).
Pharmacological Investigations
The pharmacological properties of related compounds, such as their action as antiemetics, further highlight the diverse applications of these molecules in scientific research. Studies have detailed the chemical and pharmacological properties of compounds like metoclopramide, which shares structural similarities, underscoring the medicinal chemistry applications of such molecules (Tornetta, 1969).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(27-17-6-4-3-5-7-17)20(24)22-11-10-16-12-15-8-9-18(26-2)13-19(15)23-21(16)25/h3-9,12-14H,10-11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSVNWNKDPRXLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

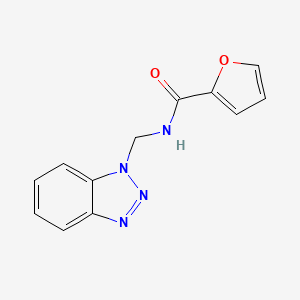
![8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391985.png)
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)

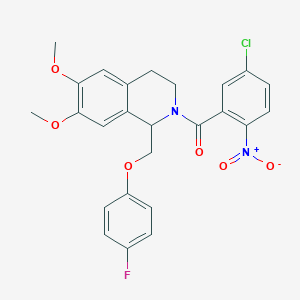
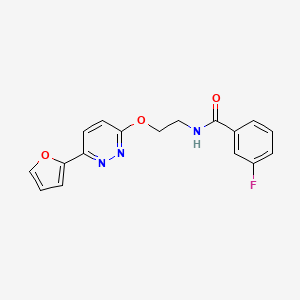
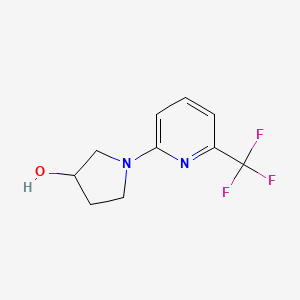
![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2391997.png)
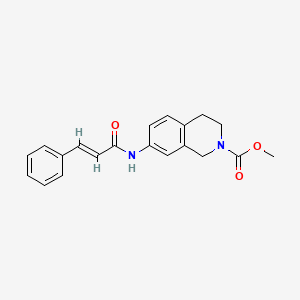
![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)
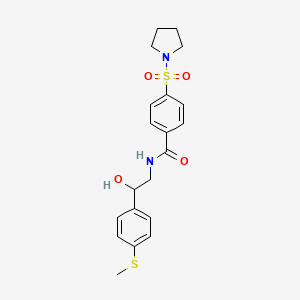
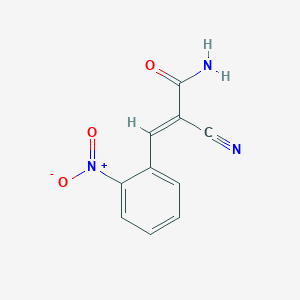
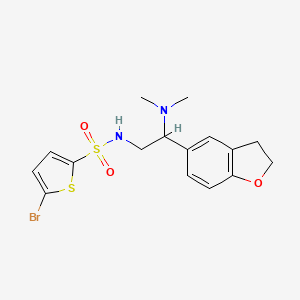
![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)